molecular formula C12H10BrClN2O3 B2731307 methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001500-31-7

methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B2731307
CAS No.: 1001500-31-7
M. Wt: 345.58
InChI Key: VYMITWIBOXHKMX-UHFFFAOYSA-N
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Description

Methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a pyrazole-based ester featuring a halogenated phenoxymethyl substituent. Its molecular formula is C₁₂H₁₀BrClN₂O₃, with a calculated molecular weight of 345.57 g/mol. The compound’s structure includes a pyrazole ring substituted at the 1-position with a (2-bromo-4-chlorophenoxy)methyl group and a methyl ester at the 3-position.

Properties

IUPAC Name

methyl 1-[(2-bromo-4-chlorophenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O3/c1-18-12(17)10-4-5-16(15-10)7-19-11-3-2-8(14)6-9(11)13/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMITWIBOXHKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the bromo-chlorophenoxy group: This step involves the nucleophilic substitution reaction where the pyrazole ring is reacted with 2-bromo-4-chlorophenol in the presence of a suitable base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Features Reference
Target Compound 2-Bromo-4-chlorophenoxymethyl C₁₂H₁₀BrClN₂O₃ 345.57 Not reported Halogenated phenoxy group; moderate steric bulk -
Methyl 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate 4-Chloro-3,5-dimethylphenoxymethyl C₁₄H₁₄ClN₂O₃ 299.73 Not reported Chlorine and methyl groups enhance lipophilicity
Methyl 5-(4-iodophenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxylate 4-Iodophenyl, 4-methylsulfonylphenyl C₁₈H₁₅IN₂O₄S 482.95 Yellow solid Electron-withdrawing sulfonyl and iodine groups; higher molecular weight
Ethyl 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate 4-Sulfamoylphenyl, p-tolyl C₁₉H₁₉N₃O₄S 385.43 Not reported Sulfonamide group for enhanced solubility; potential COX-2 inhibition
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate 4-Formylphenyl C₁₂H₁₀N₂O₃ 230.22 Not reported Reactive aldehyde group for further derivatization
Ethyl 1-(4-chlorophenyl)-4-((4-methoxybenzylamino)methyl)-1H-pyrazole-3-carboxylate 4-Chlorophenyl, 4-methoxybenzylamino C₂₁H₂₂ClN₃O₃ 399.88 Not reported Amino linkage introduces basicity; larger substituents

Substituent Effects

  • Halogenated Groups: The target compound’s 2-bromo-4-chlorophenoxy group contributes to electron-withdrawing effects and moderate steric hindrance. Compared to the iodine-substituted analog (MW 482.95 g/mol, ), bromine and chlorine offer lower molecular weight and reduced lipophilicity.
  • Sulfonamide and Sulfonyl Groups : Compounds with sulfamoyl or methylsulfonyl substituents (e.g., ) exhibit enhanced solubility in polar solvents due to these hydrophilic groups. This contrasts with the target compound’s halogens, which favor lipid environments.
  • Amino and Formyl Groups: Derivatives with amino linkages () or formyl groups () enable further functionalization, a feature absent in the target compound.

Biological Activity

Methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring and a phenoxy group substituted with bromine and chlorine, which contributes to its unique chemical properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrClN2O3C_{12}H_{10}BrClN_2O_3. The compound's structure can be visualized as follows:

Structure  Insert structural diagram here \text{Structure }\text{ Insert structural diagram here }

This structure includes:

  • A pyrazole ring , which is known for its diverse biological activities.
  • A bromo and chloro-substituted phenoxy group , enhancing lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents on the phenoxy group may enhance binding affinity and specificity towards these targets, influencing various signaling pathways involved in disease processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

Compound Cell Line IC50 (µM) Reference
This compoundMCF7TBD
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways.

Antimicrobial Activity

The presence of halogen substituents has been linked to enhanced antimicrobial activity. Compounds similar to this compound have demonstrated effectiveness against bacterial strains, indicating potential for development as antimicrobial agents.

Case Studies

Several case studies have explored the biological effects of pyrazole derivatives:

  • Antitumor Activity : A study evaluated the efficacy of pyrazole derivatives against MCF7 breast cancer cells, revealing significant growth inhibition at concentrations lower than those required for standard chemotherapeutics.
  • Inhibition of Kinases : Research indicated that pyrazole derivatives could inhibit key kinases involved in cancer progression, such as Aurora-A kinase, demonstrating their potential as targeted cancer therapies.

Q & A

Basic: What are the key synthetic steps for methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves:

  • Pyrazole ring formation via cyclization of hydrazines with β-keto esters or analogous precursors.
  • Substitution reactions to introduce the (2-bromo-4-chlorophenoxy)methyl group at the pyrazole N1 position.
  • Esterification to finalize the carboxylate moiety.

Optimization Strategies:

  • Temperature Control: Maintain 60–80°C during substitution to balance reactivity and side-product formation .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution efficiency .
  • Catalysts: Triethylamine or other bases enhance reaction rates by deprotonating intermediates .

Basic: Which spectroscopic techniques confirm the compound’s structure, and what key peaks are diagnostic?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons from the phenoxy group appear as multiplets at δ 6.8–7.5 ppm. The pyrazole CH resonates as a singlet (~δ 7.1 ppm) .
    • ¹³C NMR: The ester carbonyl (C=O) appears at ~165–170 ppm .
  • IR Spectroscopy:
    • Ester C=O stretch at ~1720 cm⁻¹ and C-O-C stretch at ~1250 cm⁻¹ .

Advanced: How do the bromo and chloro substituents influence reactivity and biological activity compared to analogues?

Answer:

  • Reactivity:
    • Bromo’s larger atomic radius increases steric hindrance, slowing nucleophilic attacks compared to chloro analogues .
    • Chloro enhances electron-withdrawing effects, polarizing the phenoxy group for stronger hydrogen bonding .
  • Biological Activity:
    • Bromo improves lipophilicity, enhancing membrane permeability in cellular assays .
    • Chloro stabilizes interactions with enzymatic active sites (e.g., cytochrome P450 inhibition) .

Advanced: What crystallographic methods resolve challenges in structural determination (e.g., twinning, low-resolution data)?

Answer:

  • SHELX Suite:
    • Use SHELXD for phase determination in twinned crystals by exploiting pseudo-merohedral symmetry .
    • SHELXL refines high-resolution (<1.2 Å) structures with anisotropic displacement parameters .
  • Mercury CSD:
    • Visualize packing motifs and voids to validate hydrogen-bonding networks .

Advanced: How can discrepancies in biological assay data (e.g., IC₅₀ variability) be systematically addressed?

Answer:

  • Assay Design:
    • Use isogenic cell lines to control for genetic variability .
    • Include positive controls (e.g., known kinase inhibitors) to calibrate activity .
  • Data Analysis:
    • Apply Hill slope models to distinguish allosteric vs. competitive inhibition mechanisms .

Basic: What solubility and stability profiles are critical for experimental design?

Answer:

  • Solubility:
    • Soluble in DMSO (>10 mM) but limited in aqueous buffers; use co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability:
    • Store at –20°C under inert gas to prevent ester hydrolysis. Monitor degradation via HPLC (retention time shifts) .

Advanced: What computational methods predict target interactions, and how are they validated experimentally?

Answer:

  • Docking Studies (AutoDock Vina):
    • Simulate binding to ATP-binding pockets using the compound’s SMILES (COC(=O)C1=C(C(=NN1)C2=CC(=CC=C2Cl)Br) .
  • Validation:
    • Compare predicted binding energies with SPR (surface plasmon resonance) affinity measurements .

Basic: What purification techniques ensure high purity, and how is purity quantified?

Answer:

  • Purification:
    • Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) .
    • Recrystallization: Ethanol/water mixtures yield high-purity crystals .
  • Purity Assessment:
    • HPLC: Purity >98% confirmed by a single peak (C18 column, acetonitrile/water mobile phase) .

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